3-Aminonaphthalene-1-sulfonicacidhydrochloride
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Overview
Description
3-Aminonaphthalene-1-sulfonicacidhydrochloride is a chemical compound derived from naphthalene, characterized by the presence of an amino group and a sulfonic acid group on the naphthalene ring. This compound is often used as a precursor in the synthesis of dyes and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminonaphthalene-1-sulfonicacidhydrochloride typically involves the sulfonation of 1-aminonaphthalene. This process can be carried out by treating 1-aminonaphthalene with sulfuric acid under controlled conditions . The resulting sulfonic acid derivative is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Aminonaphthalene-1-sulfonicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and chromic acid.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, which are useful intermediates in the synthesis of dyes and other chemicals .
Scientific Research Applications
3-Aminonaphthalene-1-sulfonicacidhydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminonaphthalene-1-sulfonicacidhydrochloride involves its interaction with various molecular targets. The amino and sulfonic acid groups allow it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. These interactions can affect the conformation and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
Uniqueness
3-Aminonaphthalene-1-sulfonicacidhydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
Properties
IUPAC Name |
3-aminonaphthalene-1-sulfonic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.ClH/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14;/h1-6H,11H2,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSARKKMZXODGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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